Dibutyrin
Overview
Description
Synthesis Analysis
The synthesis of dibutyrin-related compounds often involves reactions of organotin precursors with various organic acids. For instance, organotin complexes such as dibutyltin(IV) bis(heteroaromatic carboxylate) are synthesized through the reaction of dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio, showcasing the versatility of dibutyltin compounds in organic synthesis (Yin Han-dong et al., 2005).
Molecular Structure Analysis
The molecular structure of dibutyrin and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. The study by Yin Han-dong et al. (2005) revealed that dibutyltin(IV) bis(2-thiazolylcarboxylate) forms a weakly bridged dimer through weak Sn···O interactions between molecules, adopting a six-coordinate skew-trapezoidal bipyramidal geometry.
Chemical Reactions and Properties
Dibutyrin and its analogs participate in various chemical reactions, forming complexes with different ligands. The synthesis and characterization of organotin compounds provide insights into their reactivity and potential applications. For example, the reaction of dibutyltin(IV) with azo-carboxylic acid ligands results in complexes with significant anti-diabetic activity (P. Debnath et al., 2020).
Physical Properties Analysis
The physical properties of dibutyrin and related compounds, such as solubility and stability, are crucial for their practical applications. Research on tributyrin, a related compound, highlights its potential as an inclusion complex with cyclodextrins, which could enhance its solubility and stability for various uses (Li Zexi et al., 2020).
Scientific Research Applications
Dietary Influence on Reproductive Performance
Research has demonstrated the significant impact of dibutyrin, particularly in the form of tributyrin, on reproductive performance. A study by Wang et al. (2021) found that dietary tributyrin supplementation in broiler breeders enhanced egg weight, improved egg albumen quality, and positively influenced reproductive tract function. This suggests that tributyrin could be an effective dietary additive for enhancing reproductive efficiency in poultry farming.
Growth and Health in Animal Husbandry
Tributyrin has shown promising results in improving the growth performance and health of animals. In a study conducted by Sotira et al. (2020), tributyrin supplementation in weaned piglets' diets led to an increase in body weight and average daily gain, indicating its potential as a beneficial feed additive.
Obesity and Insulin Resistance
Dibutyrin has been investigated for its effects on obesity and insulin resistance. Vinolo et al. (2012) studied tributyrin's impact on diet-induced obesity in mice. The study revealed that tributyrin protected against obesity and associated insulin resistance, suggesting a potential therapeutic application in obesity-related metabolic disorders.
Antioxidative and Immunomodulatory Effects
Tributyrin supplementation has antioxidative and immunomodulatory effects, as evidenced by a study on experimental colitis by Leonel et al. (2012). The study found that tributyrin reduced mucosal damage and inflammation in colitis, highlighting its potential therapeutic use in inflammatory bowel diseases.
Chemopreventive Activity in Cancer
The chemopreventive properties of tributyrin were explored by de Conti et al. (2013), who found that tributyrin exhibited chemopreventive effects in rat hepatocarcinogenesis. The results suggest tributyrin's potential in cancer prevention strategies, particularly for liver cancer.
Microbiota Regulation in Small Intestine
Tributyrin has been implicated in modulating electrical activity in the small intestine. A study by Tropskaya et al. (2017) indicated that tributyrin enhanced the electrical activity of the duodenum and jejunum, suggesting a role in gastrointestinal motility and health.
Safety And Hazards
Dibutyrin is classified as having acute toxicity, oral (Category 4), H302 . In case of ingestion of large amounts, nausea and vomiting may occur . If inhaled, move the victim into fresh air . If it comes into contact with the skin, normal washing of the skin is considered sufficient . If it comes into contact with the eyes, rinse thoroughly with water .
properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFWZJNPVZRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030979 | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, diester with 1,2,3-propanetriol | |
CAS RN |
17364-00-0, 32648-01-4 | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyrylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyric acid, diester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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